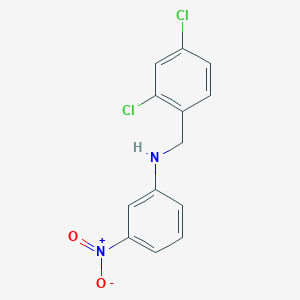![molecular formula C6H6N2O2S B1370627 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid CAS No. 183303-71-1](/img/structure/B1370627.png)
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid
Overview
Description
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a chemical compound with the CAS Number: 183303-71-1 . It has a molecular weight of 170.19 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) . The structure of this compound is based on the 1,3,4-thiadiazole ring, which is a versatile structure owing to its pharmacological and biological activities .Chemical Reactions Analysis
The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 157-159 .Scientific Research Applications
Electrochemical Applications
- A study on the electrochemical reduction of 1,3,4-thiadiazoles showed the formation of a cyclopentene carboxylic acid product through a Ziegler–Throp reaction, indicating the potential application of thiadiazoles in electrochemical processes (Fahmy et al., 1988).
Synthesis of Novel Compounds
- Research on 1,2,3-thiadiazole derivatives has explored their synthesis and transformation into various compounds, showcasing their versatility in chemical synthesis (Looker & Wilson, 1965).
Antimicrobial Activities
- A study synthesizing novel 1,3,4-thiadiazole derivatives from thiophene-2-carboxylic acid highlighted their effective antimicrobial activity against several bacteria and fungus, suggesting their potential in pharmacological and medicinal applications (Muğlu, Yakan, & Shouaib, 2020).
Synthesis and Pharmacological Evaluation
- Research on the synthesis of bis-heterocyclic derivatives containing thiadiazole moieties demonstrated their potential in antimicrobial, anti-inflammatory, and analgesic activities, underscoring the broad pharmacological significance of thiadiazole compounds (Kumar & Panwar, 2015).
Derivatives with Antimicrobial Activity
- Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity, showing high bioactivity against Gram-positive bacteria, which is significant for developing new antimicrobial agents (Paruch et al., 2021).
Spectral and Structural Analysis
- A detailed study using density functional theory provided insights into the structural, electronic, and spectroscopic aspects of 4-methylthiadiazole-5-carboxylic acid, indicating its relevance in understanding molecular properties for various applications (Singh et al., 2019).
Anticancer Properties
- Synthesis and evaluation of 5-(3-indolyl)-1,3,4-thiadiazoles revealed significant cytotoxicity against various cancer cell lines, suggesting the potential of thiadiazole derivatives in anticancer drug development (Kumar et al., 2010).
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is thought to be due to the presence of N–C–S– moiety . Other researchers assume that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyclopropylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOAZWKIZPUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

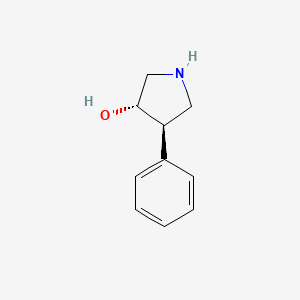

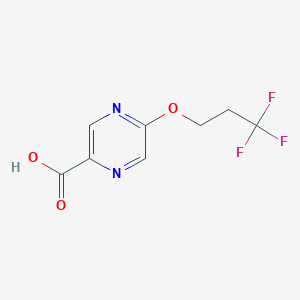
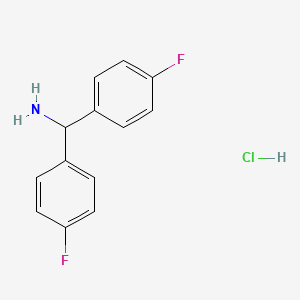
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

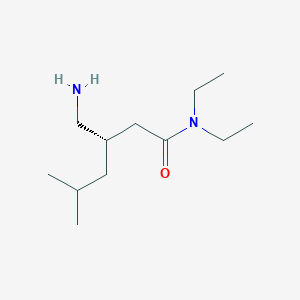
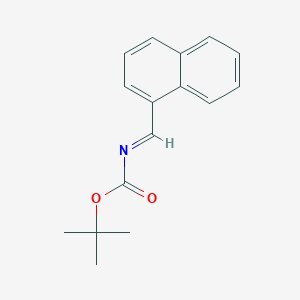
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)
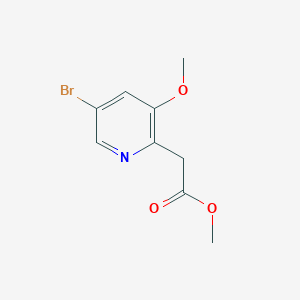

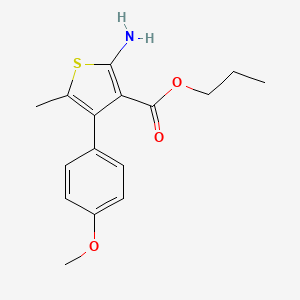
![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)
